REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[Cu](C#N)[C:12]#[N:13].O>CN(C=O)C>[C:12]([C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1)#[N:13]
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
|
2.47 g
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Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to ambient temperature
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined ethyl acetate portions were dried over soduim sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The crude material was chromatographed on silica with 3:7 ethyl acetate/hexanes
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Name
|
|
Type
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product
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Smiles
|
C(#N)C1=NC=CC=C1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |